Cas no 1268720-66-6 ((7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid)

(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid is a bioactive polyunsaturated fatty acid derivative with a defined stereochemistry at the 7S and 14R hydroxyl positions. Its structure features six double bonds and two hydroxyl groups, contributing to its role as a potential signaling molecule or metabolic intermediate in lipid pathways. The compound’s conjugated diene and triene systems may confer reactivity in biological systems, making it relevant for studying inflammation, oxidative stress, or specialized pro-resolving mediators (SPMs). Its stereospecific hydroxylation suggests potential enzymatic biosynthesis and targeted bioactivity. This molecule is of interest for research in lipidomics, enzymology, and the development of bioactive lipid analogs.
(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid structure
1268720-66-6 structure
商品名:(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid
CAS番号:1268720-66-6
MF:C22H32O4
メガワット:360.487087249756
CID:1220776
PubChem ID:71433663

(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 化学的及び物理的性質

名前と識別子

    • (7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
    • 7-epi Maresin 1
    • DTXSID20849514
    • 7(S)-Maresin 1
    • 7(S)-MaR1
    • 1268720-66-6
    • (7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid
    • インチ: InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1
    • InChIKey: HLHYXXBCQOUTGK-NVFVPEJPSA-N
    • ほほえんだ: CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O

計算された属性

  • せいみつぶんしりょう: 360.23005950g/mol
  • どういたいしつりょう: 360.23005950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 14
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 6
  • トポロジー分子極性表面積: 77.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66198-25ug
7-epi Maresin 1
1268720-66-6 98%
25ug
¥2073.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-358748A-25 µg
7(S)-Maresin 1,
1268720-66-6 ≥95%
25µg
¥2,753.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-358748-10 µg
7(S)-Maresin 1,
1268720-66-6 ≥95%
10µg
¥1,158.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66198-10ug
7-epi Maresin 1
1268720-66-6 98%
10ug
¥874.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66198-50ug
7-epi Maresin 1
1268720-66-6 98%
50ug
¥3796.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66198-100ug
7-epi Maresin 1
1268720-66-6 98%
100ug
¥6749.00 2023-09-08

(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 関連文献

(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acidに関する追加情報

Exploring the Biochemical and Therapeutic Potential of (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-Hexaenoic Acid

(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid, commonly referred to by its CAS number CAS 1268720-66-6, is a highly specialized polyunsaturated fatty acid (PUFA) with significant biological activity. This compound belongs to the family of docosahexaenoic acids (DHA), which are omega-3 fatty acids known for their critical roles in human health. The unique stereochemistry of this molecule—characterized by hydroxyl groups at positions 7 and 14—contributes to its distinct biological properties and potential therapeutic applications.

Recent studies have highlighted the importance of (7S)-hydroxylation and (14R)-hydroxylation in modulating the bioavailability and efficacy of DHA derivatives. Research published in Nature Communications demonstrated that these hydroxyl groups enhance the molecule's ability to cross cellular membranes and interact with specific receptors. This finding underscores the potential of CAS 1268720-66-6 as a bioactive agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biosynthesis of (7S,R)-dihydroxydocosahexaenoic acid involves a complex enzymatic cascade mediated by cytochrome P450 monooxygenases. A groundbreaking study in Cell Metabolism revealed that these enzymes are highly regulated by dietary factors and genetic polymorphisms. This insight has opened new avenues for personalized nutrition strategies aimed at optimizing DHA metabolism and reducing chronic disease risk.

In terms of therapeutic applications,CAS 1268720-66-6 has shown promise in anti-inflammatory therapies. Preclinical trials indicate that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 through modulation of nuclear factor-kappa B (NF-kB) signaling pathways. These findings align with emerging research on PUFA-based anti-inflammatory agents for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

The cardiovascular benefits of (7S,R)-dihydroxydocosahexaenoic acid are another area of active investigation. A randomized controlled trial published in the American Journal of Clinical Nutrition found that supplementation with this compound significantly reduced triglyceride levels and improved endothelial function in hyperlipidemic patients. These effects are attributed to its ability to enhance lipid metabolism and reduce oxidative stress.

From a structural perspective,CAS 1268720-66-6's double bond configuration at positions 4,8,10,and 5 is critical for its biological activity. Computational modeling studies have revealed that these double bonds create a kinked structure that facilitates molecular recognition by cellular receptors. This structural insight is being leveraged in drug design efforts to develop more potent DHA derivatives.

The discovery of novel biosynthetic pathways for producing< strong>(7S,R)-dihydroxydocosahexaenoic acid has also advanced its potential for large-scale production. Researchers at MIT have developed genetically engineered yeast strains capable of synthesizing this compound at industrial scales using sustainable feedstocks like algae oil.

In conclusion,< strong>CAS 1268720-66-6 strong>, or< strong>(7S,R)-dihydroxydocosahexaenoic acid strong>, represents a cutting-edge advancement in fatty acid research with broad implications for human health. As our understanding of its molecular mechanisms continues to grow,this compound holds immense promise for developing innovative treatments across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd